3,6-Bis(trifluoromethyl)-pyridazine
Übersicht
Beschreibung
3,6-Bis(trifluoromethyl)-pyridazine is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a pyridazine ring. The incorporation of trifluoromethyl groups into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethyl)-pyridazine typically involves the cyclocondensation of appropriate precursors. One common method is the cyclocondensation of (trifluoromethyl)carbonyl derivatives with hydrazine or its derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(trifluoromethyl)-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(trifluoromethyl)-pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3,6-Bis(trifluoromethyl)-pyridazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)-pyridazine
- 3,6-Bis(trifluoromethyl)-pyridine
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
3,6-Bis(trifluoromethyl)-pyridazine is unique due to the positioning of the trifluoromethyl groups on the pyridazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high metabolic stability and specific molecular interactions .
Biologische Aktivität
3,6-Bis(trifluoromethyl)-pyridazine (CAS No. 67096-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with two trifluoromethyl groups at the 3 and 6 positions. This unique structure contributes to its chemical reactivity and biological activity. The presence of electron-withdrawing trifluoromethyl groups enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazines, including this compound, exhibit significant anticancer activity. In particular, research has highlighted the effectiveness of certain pyridazine derivatives as cyclin-dependent kinase (CDK) inhibitors.
Case Study: Anticancer Mechanism
A study evaluated various 3,6-disubstituted pyridazines against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). The results indicated that specific derivatives displayed potent antiproliferative effects, leading to increased apoptosis rates in treated cells. For instance:
- Compound 11l : Increased G2/M phase population by 2.7-fold in T-47D cells.
- Compound 11m : Induced a significant rise in the sub-G1 phase by 13.8-fold in T-47D cells.
These findings suggest that the mechanism of action may involve cell cycle arrest and apoptosis induction through CDK2 inhibition .
Antimicrobial Activity
Beyond anticancer properties, this compound has shown promise in antimicrobial applications. Research indicates that compounds with similar structures can selectively inhibit the growth of pathogens such as Chlamydia trachomatis without adversely affecting host cell viability.
Selectivity and Toxicity
Biological evaluation studies revealed that certain analogues could impair the growth of C. trachomatis while exhibiting mild toxicity towards mammalian cell lines. This selectivity is crucial for developing targeted antimicrobial therapies .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes such as CDK2, leading to altered cell cycle progression.
- Apoptosis Induction : Triggering apoptotic pathways through increased expression of pro-apoptotic factors and modulation of cell signaling pathways.
- Antimicrobial Action : Disruption of bacterial growth mechanisms without harming host cells.
Comparative Analysis
To further understand the biological activity of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Methoxy-5-phenylpyrazin-2-amine | Methoxy and phenyl groups | Antimicrobial, Anticancer |
5-Phenylpyrazin-2-amine | Lacks methoxy group | Moderate anticancer activity |
3-Methoxypyrazin-2-amine | Lacks phenyl group | Limited activity |
This table illustrates how structural variations can influence biological efficacy.
Eigenschaften
IUPAC Name |
3,6-bis(trifluoromethyl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2/c7-5(8,9)3-1-2-4(14-13-3)6(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROYEKGXMAJLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563532 | |
Record name | 3,6-Bis(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67096-93-9 | |
Record name | 3,6-Bis(trifluoromethyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.